molecular formula C20H20N4O3S B2607255 1-(2-cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946291-69-6

1-(2-cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No. B2607255
M. Wt: 396.47
InChI Key: CATCIFRXJJELKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases, including RAF, VEGFR, and PDGFR. It is used in scientific research to investigate the mechanism of action of these kinases and their role in cancer and other diseases.

Scientific Research Applications

Synthesis Techniques and Applications

The advancement in synthetic methodologies for urea derivatives, including the compound of interest, has seen significant progress. For example, the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement demonstrates a racemization-free synthesis pathway for ureas from carboxylic acids, emphasizing the efficiency and environmental friendliness of modern synthetic approaches due to the recyclability of byproducts (Thalluri et al., 2014). This method showcases the potential for developing advanced urea-based compounds with precise structural requirements.

Photovoltaic and Optical Properties

Research on carboxylated cyanine dyes, which share structural motifs with the compound , has highlighted the potential of these molecules in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Co-sensitization techniques using these dyes have demonstrated a promising path to enhance the performance of photovoltaic devices, with specific dye combinations achieving significantly higher power conversion efficiencies (Wu et al., 2009). This application underscores the relevance of urea derivatives in renewable energy technologies.

Cancer Detection and Imaging

In the realm of biomedical research, novel water-soluble near-infrared dyes related to the compound of interest have been developed for cancer detection using optical imaging. These dyes exhibit increased quantum yield and stability, allowing for selective bioconjugation and broad applications in developing molecular-based beacons for cancer detection (Pham et al., 2005). The advancement in imaging agents exemplifies the compound's potential in contributing to early cancer diagnosis and treatment monitoring.

Supramolecular Chemistry

The exploration of 1,3-bis ureas in assembling supramolecular structures showcases the utility of urea derivatives in forming gels, capsules, and crystals with diverse solid forms. Such studies reveal the intricate hydrogen bonding and polymorphism that can be achieved with urea-based compounds, offering insights into the design of novel materials with specific mechanical and chemical properties (Capacci-Daniel et al., 2015). This aspect highlights the compound's significance in materials science and engineering.

properties

IUPAC Name

1-(2-cyanophenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-14-19(16-8-4-6-10-18(16)24(14)2)28(26,27)12-11-22-20(25)23-17-9-5-3-7-15(17)13-21/h3-10H,11-12H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATCIFRXJJELKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

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